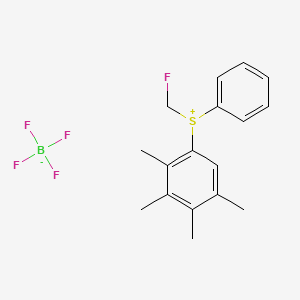

Fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate

Descripción general

Descripción

Fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate is a chemical compound with the molecular formula C17H20BF5S . It has a molecular weight of 362.21 g/mol .

Synthesis Analysis

The compound can be prepared in a four-step process starting from sodium phenyl thiolate, phenyl sulfoxide, or thioanisole . The purification process involves extraction between dichloromethane and water, silica gel chromatography (eluent gradient CH2Cl2, then CH2Cl2/MeCN 1:1), or/and washing precipitate with petroleum ether/diethyl ether .Molecular Structure Analysis

The InChI code for the compound is1S/C17H20FS.BF4/c1-12-10-17(15(4)14(3)13(12)2)19(11-18)16-8-6-5-7-9-16;2-1(3,4)5/h5-10H,11H2,1-4H3;/q+1;-1 . The Canonical SMILES is B-(F)(F)F.CC1=CC(=C(C(=C1C)C)C)S+C2=CC=CC=C2 . Chemical Reactions Analysis

The compound is involved in a reaction that provides β-fluoro-alcohols, which are utilized to prepare terminal vinyl fluorides via α-fluoro-α,β-unsaturated sulphones .Physical And Chemical Properties Analysis

The compound is solid at room temperature . It is soluble in dichloromethane, chloroform, dimethylformamide, and acetonitrile; partially soluble in THF (upon standing solvent polymerization observed); and insoluble in water, diethyl ether, and petroleum ether .Aplicaciones Científicas De Investigación

Environmental Fate and Degradation

Research has shown that polyfluoroalkyl chemicals, which share structural elements with the specified compound, are extensively used in various industrial and commercial applications due to their unique properties, such as chemical stability and water repellency. However, these compounds are persistent in the environment and can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are of environmental concern due to their toxic profiles. Microbial degradation studies suggest that understanding the biodegradation pathways of these precursors is crucial for evaluating their environmental fate and effects (Liu & Avendaño, 2013).

Toxicity and Environmental Impact

Fluorinated alternatives to traditional PFAS, such as the compound , have been developed in response to the regulatory and environmental concerns associated with long-chain PFCAs and PFSAs. These alternatives are designed to reduce environmental persistence and toxicity while maintaining the desirable properties of fluorochemicals. However, the environmental releases, persistence, and exposure of these alternatives, including their impact on biota and humans, require further investigation to ensure their safety (Wang et al., 2013).

Novel Applications and Functionalities

The development of fluoropolymers and fluoroalkylated compounds has expanded the applications of fluorochemicals in various domains, including material science, medicinal chemistry, and environmental technologies. These compounds are engineered to exhibit unique properties such as thermal stability, chemical resistance, and distinctive interaction with biological systems. The incorporation of fluorinated moieties into polymers and other compounds can enhance their performance and utility in specialized applications, underscoring the importance of research in this area (Henry et al., 2018).

Analytical and Detection Techniques

Advances in analytical chemistry have enabled the detection and characterization of novel fluoroalkylether substances, including those used as alternatives to legacy PFAS. The development of sensitive and selective analytical methods is crucial for monitoring the environmental presence of these compounds, assessing their ecological impact, and ensuring regulatory compliance. The identification and quantification of emerging fluoroalkylether substances in environmental and biomonitoring samples are key areas of research, facilitating the understanding of their distribution, fate, and potential risks (Munoz et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FS.BF4/c1-12-10-17(15(4)14(3)13(12)2)19(11-18)16-8-6-5-7-9-16;2-1(3,4)5/h5-10H,11H2,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWOHFZFPMIYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1C)C)C)[S+](CF)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)

![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)

![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)